2,4,5-Trifluoro-3-methylaniline
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Overview
Description
Tyrphostin AG 490 is a synthetic compound belonging to the tyrphostin family, known for its role as a protein tyrosine kinase inhibitor. It primarily inhibits the activity of Janus kinase 2 (Jak2) and Janus kinase 3 (Jak3), making it a valuable tool in scientific research, particularly in the fields of cell signaling and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyrphostin AG 490 is synthesized from benzylidine malononitrile. The synthesis involves a series of chemical reactions, including condensation and cyclization, under controlled conditions. The compound is typically supplied as a lyophilized powder, which can be reconstituted in dimethyl sulfoxide (DMSO) for use in various experiments .
Industrial Production Methods
While specific industrial production methods for Tyrphostin AG 490 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The compound is then purified and lyophilized to ensure stability and potency during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin AG 490 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of Tyrphostin AG 490, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to develop more potent inhibitors .
Scientific Research Applications
Tyrphostin AG 490 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of protein tyrosine kinases and to develop new inhibitors with improved efficacy.
Biology: The compound is employed to investigate cell signaling pathways, particularly those involving Jak2 and Jak3 kinases.
Medicine: Tyrphostin AG 490 is used in cancer research to inhibit the proliferation of cancer cells and to study the mechanisms of drug resistance.
Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates
Mechanism of Action
Tyrphostin AG 490 exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Jak2 and Jak3. This inhibition blocks the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3), thereby disrupting cell signaling pathways involved in cell proliferation and survival. The compound also selectively inhibits the epidermal growth factor receptor (EGFR) and ErbB2 receptor tyrosine kinases .
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG 1478: Another member of the tyrphostin family, known for its inhibition of EGFR.
Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor (PDGFR) tyrosine kinase.
Tyrphostin AG 879: Selectively inhibits ErbB2 receptor tyrosine kinase
Uniqueness
Tyrphostin AG 490 is unique in its selective inhibition of Jak2 and Jak3 kinases, which sets it apart from other tyrphostins that target different tyrosine kinases. This selectivity makes it a valuable tool for studying specific signaling pathways and for developing targeted therapies .
Properties
CAS No. |
119916-26-6 |
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Molecular Formula |
C7H6F3N |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 |
InChI Key |
IQAXTTBBFAQERT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)F)N)F |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)N)F |
Synonyms |
Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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